![molecular formula C11H11ClO4S B14913443 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid is a chemical compound with the molecular formula C11H11ClO4S This compound features a benzo[d][1,3]dioxole ring substituted with a chloromethylthio group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with a thiol reagent under specific conditions. One common method involves the use of sodium hydrosulfide (NaHS) in the presence of a base such as piperidine hydrochloride, with ethanol as the solvent . The reaction proceeds through nucleophilic substitution, where the thiol group replaces a leaving group on the benzo[d][1,3]dioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzo[d][1,3]dioxole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified benzo[d][1,3]dioxole rings.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cell function or apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole rings but different substituents.
Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms, similar to the thioether group in 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid.
Uniqueness
This compound is unique due to its specific combination of a benzo[d][1,3]dioxole ring, a chloromethylthio group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11ClO4S |
|---|---|
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
2-[(7-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H11ClO4S/c1-6(11(13)14)17-4-7-2-8(12)10-9(3-7)15-5-16-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
RYWAGMDXMWIZKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)SCC1=CC2=C(C(=C1)Cl)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


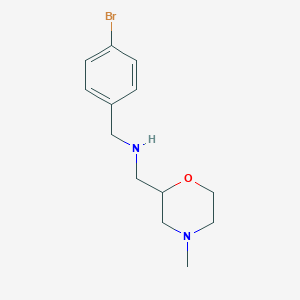
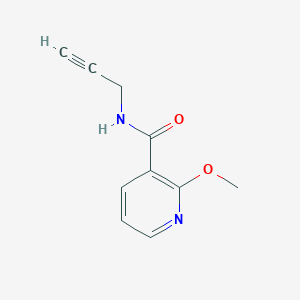
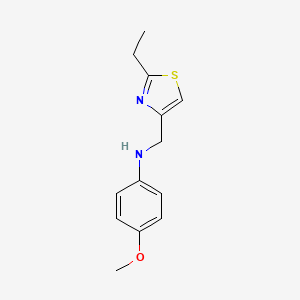
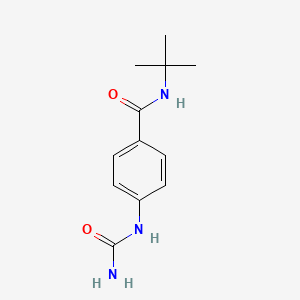




![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
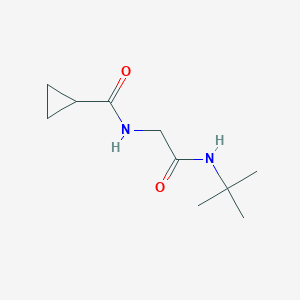
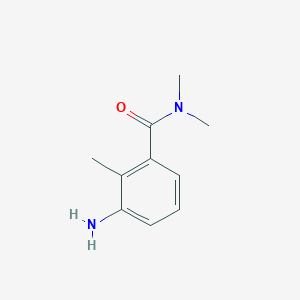
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
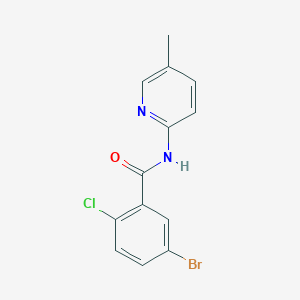
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
